Einecs 256-571-3
Description
EINECS entries typically represent commercially relevant substances pre-dating 1981, and their classification often relies on structural analogs for hazard assessment via read-across methodologies . While direct data for 256-571-3 is absent, its comparison with similar compounds can be inferred through computational toxicology frameworks, such as Read-Across Structure Activity Relationships (RASAR), which leverage structural and functional similarities to predict properties .
Properties
CAS No. |
50387-98-9 |
|---|---|
Molecular Formula |
C14H20N2O6S |
Molecular Weight |
344.39 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1,3-diazinane-4,6-dione;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C12H14N2O2.C2H6O4S/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16;3-1-2-7(4,5)6/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16);3H,1-2H2,(H,4,5,6) |
InChI Key |
MIMLMDRXKZMQLU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=CC=C2.C(CS(=O)(=O)O)O |
Canonical SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=CC=C2.C(CS(=O)(=O)O)O |
Other CAS No. |
50387-98-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Framework for Analog Identification
The RASAR approach, as demonstrated in Figure 7 (), uses 1,387 labeled chemicals from REACH Annex VI to cover 33,000 EINECS compounds. This "network effect" clusters structurally related substances, enabling efficient hazard prediction . For 256-571-3 , analogs are identified through:
- 2D Fingerprint Analysis : Computes molecular descriptors (e.g., functional groups, ring systems).
- Tanimoto Thresholding : Filters compounds with ≥70% similarity to ensure reliable read-across .
- Bioactivity Profiling : Integrates solubility (Log S), bioavailability, and toxicity alerts (e.g., PAINS, Brenk) to prioritize analogs .
Challenges and Limitations
- Data Gaps : Absence of explicit data for 256-571-3 necessitates reliance on indirect methods, introducing uncertainty in property predictions.
- Regulatory Variability : EINECS listings lack granularity compared to REACH dossiers, complicating risk assessment .
Q & A
Q. How can researchers ensure transparency when publishing negative or inconclusive results on this compound?
- Methodological Answer :
- Pre-registration : Submit study protocols to platforms like Open Science Framework before data collection.
- Data Sharing : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo).
- Narrative : Frame negative results as critical for hazard assessment, emphasizing their role in reducing redundancy .
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